alpha-D-glucose-d7

Deuterium Metabolic Imaging Cerebral Glucose Metabolism In Vivo Tracer

Alpha-D-glucose-d7 (CAS 23403-54-5) is a perdeuterated monosaccharide in which seven hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₆H₅D₇O₆ and a mass shift of M+7 relative to unlabeled glucose. This stable isotope-labeled compound is supplied as an α-anomer-specific powder with isotopic purity specifications ranging from 97 atom % D to ≥98% , and serves as a foundational tracer and internal standard in quantitative metabolic studies, NMR spectroscopy, and mass spectrometry-based flux analyses.

Molecular Formula C6H12O6
Molecular Weight 187.20 g/mol
Cat. No. B12402036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-glucose-d7
Molecular FormulaC6H12O6
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D
InChIKeyWQZGKKKJIJFFOK-KKGCZVNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucose-d7 for Metabolic Research: Isotopic Purity and Structural Specifications for Procurement


Alpha-D-glucose-d7 (CAS 23403-54-5) is a perdeuterated monosaccharide in which seven hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₆H₅D₇O₆ and a mass shift of M+7 relative to unlabeled glucose . This stable isotope-labeled compound is supplied as an α-anomer-specific powder with isotopic purity specifications ranging from 97 atom % D to ≥98% , and serves as a foundational tracer and internal standard in quantitative metabolic studies, NMR spectroscopy, and mass spectrometry-based flux analyses .

Why Alpha-D-Glucose-d7 Cannot Be Replaced by Other Deuterated Glucose Isotopologues


Deuterated glucose isotopologues are not functionally interchangeable due to significant differences in signal intensity, metabolic labeling patterns, and chromatographic behavior. The number and position of deuterium atoms directly modulate the kinetic isotope effect (KIE) and secondary isotope effects, which influence reaction rates and analytical resolution [1]. For instance, perdeuterated glucose-d7 exhibits a distinct glycolytic flux profile compared to site-specific isotopologues, with a notable ~8% difference in conversion rates to lactate in perfused rat hearts, underscoring that isotopic composition is a critical determinant of experimental outcomes [2]. Furthermore, deuterium-induced retention time shifts on anion-exchange columns enable baseline separation of mono-deuterated isomers, a property that varies with deuteration pattern and precludes simple substitution [3].

Alpha-D-Glucose-d7: Head-to-Head Quantitative Performance Metrics Against D2-Glucose and U-13C6-Glucose


Deuterium Metabolic Imaging (DMI) Signal Enhancement: Glucose-d7 vs. Glucose-d2

In a direct head-to-head comparison using deuterium metabolic imaging (DMI) at 7T in healthy human participants, ingestion of glucose-d7 produced substantially larger ²H signals for all key downstream metabolites compared to glucose-d2 under identical protocols [1][2]. Whole-brain signal ratios at 100–120 minutes post-ingestion were 1.8× for HDO, 1.7× for Glx, and 1.6× for lactate [1].

Deuterium Metabolic Imaging Cerebral Glucose Metabolism In Vivo Tracer

Metabolic Flux Kinetics: Perdeuterated Glucose (Glucose-d7) vs. Site-Specific Isotopologues

In perfused rat hearts, the conversion rate of [U-¹³C₆]glucose to lactate was compared between control (¹³C-labeled only) and experimental ([U-¹³C₆,U-²H₇]glucose) conditions. The presence of perdeuteration did not alter glycolytic flux to lactate, demonstrating that glucose-d7 can be used as a reliable tracer for glycolytic rate measurements without introducing a confounding KIE at this step [1]. However, a substantial KIE was observed in the conversion of [U-¹³C₆,U-²H₇]glucose to alanine and glutamate via the TCA cycle, indicating that deuteration does alter metabolic routing beyond glycolysis [1].

Glycolytic Flux Kinetic Isotope Effect Perfused Heart Metabolism

LC-MS/MS Quantification Accuracy: [U-¹³C₆,D₇]Glucose vs. [U-¹³C₆]Glucose as Internal Standard

In a validated LC-MS/MS method for human plasma glucose quantification, the dual-labeled internal standard [U-¹³C₆,D₇]glucose (which incorporates the D₇ labeling pattern of alpha-D-glucose-d7 plus ¹³C) was evaluated alongside the single-labeled [U-¹³C₆]glucose. Both internal standards produced calibration curves with correlation coefficients of r² = 0.9996 and r² = 0.9998, respectively, demonstrating equivalent quantitative performance [1][2].

LC-MS/MS Internal Standard Plasma Glucose Quantification

Chromatographic Resolution of Deuterated Glucose Isomers via Secondary Isotope Effect

The secondary isotope effect enables baseline separation of monodeuterated glucose isomers (D-glucose-1-d and D-glucose-2-d) on pellicular anion-exchange columns, with retention time differences of approximately 1–2 minutes between isotopologues [1]. For perdeuterated glucose-d7, the cumulative effect of seven deuterium atoms is expected to produce an even larger retention time shift relative to unlabeled glucose, facilitating unambiguous chromatographic resolution in complex biological matrices [1].

Anion-Exchange Chromatography Secondary Isotope Effect Isotopologue Separation

Tissue-Specific Metabolite Turnover Rates: Glucose-d7 vs. Glucose-d2 in Human Brain

In a direct head-to-head DMI comparison, the rate of increase of HDO concentration in gray matter was approximately 4.1× faster for glucose-d7 (0.208 ± 0.004 mM/min) compared to glucose-d2 (0.051 ± 0.001 mM/min). Similarly, the rate of Glx increase in gray matter was 2.0× faster for glucose-d7 (0.059 ± 0.003 mM/min vs. 0.029 ± 0.001 mM/min) [1][2].

Metabolite Turnover HDO Production Glx Synthesis

Alpha-D-Glucose-d7: High-Impact Application Scenarios Supported by Quantitative Evidence


Deuterium Metabolic Imaging (DMI) of Cerebral Glucose Metabolism

Alpha-D-glucose-d7 is the optimal tracer for deuterium metabolic imaging studies of the human brain at 7T, where it provides 1.6× to 1.8× higher ²H signals for lactate, Glx, and HDO compared to glucose-d2, enabling improved spatial mapping of metabolic activity and reduced scan times [1]. The 4.1× faster HDO production rate in gray matter makes glucose-d7 particularly valuable for studies requiring high temporal resolution or when imaging regions with lower metabolic activity [1][2].

Internal Standard for High-Throughput LC-MS/MS Plasma Glucose Quantification

As the D₇ component of the dual-labeled internal standard [U-¹³C₆,D₇]glucose, alpha-D-glucose-d7 provides a +7 Da mass shift from endogenous glucose, minimizing isobaric interference while maintaining excellent quantitative performance (r² = 0.9996) in validated LC-MS/MS assays of human plasma [3]. This application is critical for metabolic kinetic studies requiring simultaneous measurement of glucose concentration and tracer enrichment [3].

Metabolic Flux Analysis in Isolated Perfused Organs

Alpha-D-glucose-d7 is suitable for quantifying glycolytic flux in perfused organ models (e.g., rat heart), as perdeuteration does not significantly alter the rate of lactate production relative to ¹³C-labeled controls, validating its use as a reliable tracer for glycolytic rate measurements [4]. Researchers should note, however, that a substantial KIE is present in the conversion of glucose-d7 to alanine and glutamate, which must be accounted for when TCA cycle flux is the primary endpoint [4].

Glycogen Mapping by Stimulated Raman Scattering (SRS) Microscopy

The D₇ labeling of alpha-D-glucose-d7 provides a strong Raman signal in the cell-silent region, enabling high-contrast stimulated Raman scattering (SRS) microscopy for visualizing glycogen synthesis and turnover in living cells and tissues [5]. This application leverages the unique vibrational signature of C-D bonds to map metabolic incorporation without the photobleaching limitations of fluorescent probes [5].

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